Cas no 29150-63-8 (Benzo[1,2-b:3,4-b':5,6-b'']trithiophene)

Benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT) is a fused trithiophene derivative characterized by its rigid, planar structure and extended π-conjugation. This compound exhibits excellent charge transport properties, making it a promising material for organic electronics, including organic field-effect transistors (OFETs) and photovoltaic applications. Its high thermal and oxidative stability, coupled with strong intermolecular interactions, enhances device performance and durability. BTT's well-defined molecular architecture allows for precise tuning of optoelectronic properties, facilitating its integration into advanced semiconductor designs. Researchers value its synthetic versatility, enabling modifications to optimize solubility, bandgap, and thin-film morphology for tailored applications in next-generation electronic materials.
Benzo[1,2-b:3,4-b':5,6-b'']trithiophene structure
29150-63-8 structure
Product Name:Benzo[1,2-b:3,4-b':5,6-b'']trithiophene
CAS No:29150-63-8
MF:C12H6S3
MW:246.371038913727
CID:820005
PubChem ID:44225674
Update Time:2025-06-09

Benzo[1,2-b:3,4-b':5,6-b'']trithiophene Chemical and Physical Properties

Names and Identifiers

    • Benzo[1,2-b:3,4-b':5,6-b'']trithiophene
    • Benzo[1,2-b:3,4-b:5,6-b]trithiophene
    • BTT
    • trithienobenzene
    • SCHEMBL929859
    • 3,8,13-TRITHIATETRACYCLO[10.3.0.0(2),?.0?,(1)(1)]PENTADECA-1(12),2(6),4,7(11),9,14-HEXAENE
    • YSWG412
    • BS-49613
    • 29150-63-8
    • CS-0111059
    • 3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene
    • D84293
    • Inchi: 1S/C12H6S3/c1-4-13-10-7(1)11-9(2-5-14-11)12-8(10)3-6-15-12/h1-6H
    • InChI Key: DKSAJSCNXULKER-UHFFFAOYSA-N
    • SMILES: S1C=CC2C3=C(C=CS3)C3=C(C=CS3)C1=2

Computed Properties

  • Exact Mass: 245.96300
  • Monoisotopic Mass: 245.96316371g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.7
  • XLogP3: 5

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 452.5±25.0 °C at 760 mmHg
  • Flash Point: 171.6±9.4 °C
  • PSA: 84.72000
  • LogP: 5.33070
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

Benzo[1,2-b:3,4-b':5,6-b'']trithiophene Security Information

Benzo[1,2-b:3,4-b':5,6-b'']trithiophene Pricemore >>

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Benzo[1,2-b:3,4-b':5,6-b'']trithiophene Production Method

Benzo[1,2-b:3,4-b':5,6-b'']trithiophene Suppliers

SunaTech Inc.
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(CAS:29150-63-8)Benzo[1,2-b:3,4-b':5,6-b'']trithiophene
Order Number:OC1160
Stock Status:in Stock
Quantity:5g
Purity:98
Pricing Information Last Updated:Friday, 25 July 2025 14:34
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Amadis Chemical Company Limited
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(CAS:29150-63-8)Benzo[1,2-b:3,4-b':5,6-b'']trithiophene
Order Number:A1011884
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:12
Price ($):289.0/725.0
Email:sales@amadischem.com

Additional information on Benzo[1,2-b:3,4-b':5,6-b'']trithiophene

Benzo[1,2-b:3,4-b':5,6-b'']trithiophene (CAS No. 29150-63-8): A Versatile Compound in Modern Chemistry and Materials Science

Benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT), with the CAS number 29150-63-8, is a fascinating organic compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields, particularly in materials science and organic electronics. This compound is characterized by its extended π-conjugation system, which endows it with excellent electronic and optical properties.

The molecular structure of Benzo[1,2-b:3,4-b':5,6-b'']trithiophene consists of a benzene ring fused with three thiophene rings, creating a planar and highly conjugated system. This structural feature is crucial for its performance in organic semiconductors and other advanced materials. The extended π-conjugation allows for efficient charge transport and strong light absorption, making BTT an ideal candidate for use in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and other optoelectronic devices.

Recent research has focused on the synthesis and characterization of BTT derivatives to further enhance its properties. For instance, the introduction of functional groups such as alkyl chains or fluorine atoms can significantly improve the solubility and processability of BTT-based materials. These modifications also enable fine-tuning of the electronic properties, such as the bandgap and energy levels, which are critical for optimizing device performance.

In the field of organic photovoltaics (OPVs), BTT has shown promising results as an acceptor material. Studies have demonstrated that BTT-based OPVs exhibit high open-circuit voltages (Voc) and power conversion efficiencies (PCEs). The strong electron-withdrawing nature of the thiophene rings contributes to the formation of stable charge-transfer complexes with donor materials, leading to efficient charge separation and transport. This makes BTT a valuable component in the development of next-generation solar cells.

Beyond photovoltaics, Benzo[1,2-b:3,4-b':5,6-b'']trithiophene has also found applications in organic field-effect transistors (OFETs). The high carrier mobility and excellent environmental stability of BTT-based semiconductors make them suitable for use in flexible electronics and wearable devices. Research has shown that BTT derivatives can achieve carrier mobilities comparable to those of traditional inorganic semiconductors, opening up new possibilities for the integration of organic materials into high-performance electronic devices.

The versatility of BTT extends to other areas as well. For example, it has been explored as a building block for self-assembled monolayers (SAMs) on various substrates. The ability to form well-ordered and stable monolayers makes BTT an attractive material for surface engineering and nanotechnology applications. Additionally, BTT has been used in the development of luminescent materials for organic light-emitting diodes (OLEDs). The strong fluorescence and phosphorescence properties of BTT derivatives have led to their use in high-efficiency OLEDs with improved color purity and brightness.

The synthesis of Benzo[1,2-b:3,4-b':5,6-b'']trithiophene typically involves multi-step reactions starting from readily available thiophene precursors. Recent advancements in synthetic methods have made it possible to produce BTT with high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly effective in synthesizing complex BTT derivatives with specific functional groups. These synthetic strategies not only enhance the versatility of BTT but also facilitate its large-scale production for commercial applications.

In conclusion, Benzo[1,2-b:3,4-b':5,6-b'']trithiophene (CAS No. 29150-63-8) is a remarkable compound with a wide range of potential applications in modern chemistry and materials science. Its unique molecular structure and excellent electronic properties make it a valuable material for use in organic electronics, photovoltaics, field-effect transistors, self-assembled monolayers, and luminescent materials. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in the scientific community.

Recommended suppliers
SunaTech Inc.
(CAS:29150-63-8)Benzo[1,2-b:3,4-b':5,6-b'']trithiophene
OC1160
Purity:98
Quantity:5g
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:29150-63-8)Benzo[1,2-b:3,4-b':5,6-b'']trithiophene
A1011884
Purity:99%/99%
Quantity:250mg/1g
Price ($):289.0/725.0
Email